1-Bromo-2,5-octadiyne
Overview
Description
1-Bromo-2,5-octadiyne is a chemical compound with the molecular formula C8H9Br. It is characterized by the presence of a bromine atom attached to an octadiyne backbone, which consists of eight carbon atoms with two triple bonds. This compound is a pale yellow oil and is known for its strong, pungent odor .
Preparation Methods
1-Bromo-2,5-octadiyne can be synthesized through various methods. One common synthetic route involves the bromination of 2,5-octadiyn-1-ol. This reaction typically uses phosphorus tribromide in the presence of pyridine and diethyl ether as solvents . Another method involves the reaction of 1,6-dibromohexane with a base to form 1,6-diynehexane, followed by bromination . These methods require careful handling and specific reaction conditions to ensure safety and high yield.
Chemical Reactions Analysis
1-Bromo-2,5-octadiyne undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Coupling Reactions: The alkyne moieties in this compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,5-octadiyne has several applications in scientific research:
Synthetic Precursor: It is used as a building block in the synthesis of more complex organic molecules due to its reactive alkyne and bromine functionalities.
Functional Materials: Compounds with conjugated double and triple bonds, like this compound, are explored for their electronic and optical properties.
Pharmaceuticals: It is used in the synthesis of pharmaceuticals and the study of organic reactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-octadiyne involves its reactive alkyne and bromine groups. These groups can interact with various molecular targets, facilitating the formation of new chemical bonds. The exact molecular pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-2,5-octadiyne can be compared with other similar compounds, such as:
1-Iodo-2,5-octadiyne: Similar structure but with an iodine atom instead of bromine.
1-Chloro-2,5-octadiyne: Similar structure but with a chlorine atom instead of bromine.
2,5-Hexadiyne: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
1-bromoocta-2,5-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCOKBZJPDVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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